molecular formula C8H6Cl2O B1294335 1-(2,6-Dichlorophenyl)ethanone CAS No. 2040-05-3

1-(2,6-Dichlorophenyl)ethanone

Cat. No. B1294335
CAS RN: 2040-05-3
M. Wt: 189.04 g/mol
InChI Key: HYBDSXBLGCQKRE-UHFFFAOYSA-N
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Description

The compound 1-(2,6-Dichlorophenyl)ethanone is a dichlorinated aromatic ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) attached to two aromatic rings that contain chlorine atoms as substituents. Although the provided papers do not directly discuss 1-(2,6-Dichlorophenyl)ethanone, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate dichloroacetophenone with another aromatic compound in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing 1-(2,6-Dichlorophenyl)ethanone by choosing the right starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray diffraction (XRD) and vibrational spectroscopy. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single-crystal XRD at a higher temperature, which provided detailed geometrical parameters . Similarly, density functional theory (DFT) calculations can be used to predict the molecular structure and properties of 1-(2,6-Dichlorophenyl)ethanone, as they have been used to support experimental results in other studies .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of the dichlorophenyl group and the ketone functionality. The papers do not provide specific reactions for 1-(2,6-Dichlorophenyl)ethanone, but studies on similar compounds have shown that they can participate in various chemical reactions, such as condensation or addition reactions, due to the reactivity of the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorophenyl ethanones can be studied using a combination of experimental techniques and computational methods. For example, the vibrational frequencies and geometrical parameters of these compounds can be obtained from IR spectroscopy and XRD studies, respectively . Theoretical calculations, such as DFT, can provide additional insights into properties like hyperpolarizability, charge distribution, and electronic transitions . These methods can be applied to 1-(2,6-Dichlorophenyl)ethanone to predict its properties, such as melting point, solubility, and spectral data.

properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDSXBLGCQKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174348
Record name 1-(2,6-Dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)ethanone

CAS RN

2040-05-3
Record name 1-(2,6-Dichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dichloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',6'-DICHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6GD4KRT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Liang, V Tsui, A Van Abbema, L Bao, K Barrett… - European journal of …, 2013 - Elsevier
A therapeutic rationale is proposed for the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD), by selective targeting of TYK2. Hit triage, …
Number of citations: 97 www.sciencedirect.com
UF Röhrig, SR Majjigapu, M Chambon, S Bron… - European journal of …, 2014 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses and therefore an important therapeutic target for the treatment of diseases that involve pathological …
Number of citations: 67 www.sciencedirect.com
CA Tsoleridis, J Dimtsas, D Hatzimimikou… - Tetrahedron, 2006 - Elsevier
The 1,3-dipolar cycloaddition reactions of stable nitrile oxides with indole o-quinodimethanes have been examined. In all cases the ‘exo–anti’ addition products, dispiroisoxazolines, …
Number of citations: 9 www.sciencedirect.com
Z Wang - 2013 - d-scholarship.pitt.edu
The signal transducers and activators of transcription STAT3 and STAT1 share common structure and targets, but they play opposing roles in tumorigenesis. While STAT3 is considered …
Number of citations: 2 d-scholarship.pitt.edu
A Smith, RJ Wall, S Patterson, T Rowan… - Journal of medicinal …, 2022 - ACS Publications
African animal trypanosomiasis or nagana, caused principally by infection of the protozoan parasites Trypanosoma congolense and Trypanosoma vivax, is a major problem in cattle and …
Number of citations: 7 pubs.acs.org

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